molecular formula C8H17NO B15260502 2-[1-(Aminomethyl)cyclobutyl]propan-2-ol

2-[1-(Aminomethyl)cyclobutyl]propan-2-ol

Cat. No.: B15260502
M. Wt: 143.23 g/mol
InChI Key: VYLBGBWPKMJYDX-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)cyclobutyl]propan-2-ol is a cyclobutane-containing secondary alcohol with an aminomethyl substituent. Its molecular formula is C₁₁H₂₃NO, with a molecular weight of 185.31 g/mol and a purity of ≥95% . The compound features a cyclobutane ring fused to a propan-2-ol backbone, conferring unique steric and electronic properties.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-[1-(aminomethyl)cyclobutyl]propan-2-ol

InChI

InChI=1S/C8H17NO/c1-7(2,10)8(6-9)4-3-5-8/h10H,3-6,9H2,1-2H3

InChI Key

VYLBGBWPKMJYDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(CCC1)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)cyclobutyl]propan-2-ol typically involves the reaction of cyclobutylmethylamine with acetone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)cyclobutyl]propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

2-[1-(Aminomethyl)cyclobutyl]propan-2-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)cyclobutyl]propan-2-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The cyclobutyl ring provides structural stability, while the propan-2-ol group can participate in various chemical reactions .

Comparison with Similar Compounds

2-[1-(Aminomethyl)-3-ethylcyclopentyl]propan-2-ol

  • Structure : Replaces the cyclobutane ring with a cyclopentane ring and includes an ethyl group at position 3.
  • Molecular Formula: C₁₁H₂₃NO (same as the target compound).
  • Key Difference: Larger ring size (cyclopentane vs. cyclobutane) reduces ring strain but increases lipophilicity.

2-[(cyclobutylmethyl)amino]propan-1-ol

  • Structure: Features a propan-1-ol chain instead of propan-2-ol, with an amino group linked to a cyclobutylmethyl moiety.
  • Molecular Formula: C₈H₁₇NO.
  • Key Difference: Positional isomerism (1-ol vs. 2-ol) affects hydrogen-bonding capacity and solubility. The absence of a fused cyclobutane-propanol system simplifies the structure .

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) Purity pKa (Predicted) Boiling Point (°C)
2-[1-(Aminomethyl)cyclobutyl]propan-2-ol 185.31 ≥95% N/A N/A
2-[1-(Aminomethyl)cyclobutyl]acetic acid 143.18 N/A 4.72 282.7
2-[(cyclobutylmethyl)amino]propan-1-ol 143.23 N/A N/A N/A
1-Aminopropan-2-ol 75.11 N/A N/A N/A

Notes:

  • The acetic acid derivative (CAS 748754-87-2) has a lower molecular weight and higher predicted boiling point due to its carboxylic acid group .
  • Data gaps (e.g., melting points, solubility) highlight the need for further experimental characterization.

2-[1-(Aminomethyl)cyclobutyl]propan-2-ol

  • Synthesis : Discontinued commercial status suggests challenges in large-scale production. Likely involves cyclobutane ring formation via [2+2] cycloaddition or strain-release strategies .
  • Applications: Potential use as a building block for β-adrenergic receptor ligands or kinase inhibitors due to its rigid, strained structure.

Analogues

  • 2-[1-(Aminomethyl)-3-ethylcyclopentyl]propan-2-ol: Studied for enhanced metabolic stability in drug design, leveraging its larger ring for improved pharmacokinetics .
  • 2-(1-(Aminomethyl)cyclobutyl)acetic acid: Used in peptide mimetics or metal-chelating agents due to its carboxylic acid functionality .

Research Findings and Commercial Availability

  • Stability : Cyclobutane-containing compounds often exhibit higher reactivity due to ring strain, making them valuable intermediates in photochemical reactions .
  • Toxicity: No hazard data available, but primary amines (e.g., 1-Aminopropan-2-ol) are generally irritants, suggesting similar handling precautions .

Biological Activity

2-[1-(Aminomethyl)cyclobutyl]propan-2-ol is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-[1-(Aminomethyl)cyclobutyl]propan-2-ol is C11H19N2OC_{11}H_{19}N_2O, with a molecular weight of approximately 186.29 g/mol. The compound features a cyclobutyl ring, an aminomethyl group, and a secondary alcohol, which contribute to its biological profile.

The biological activity of 2-[1-(Aminomethyl)cyclobutyl]propan-2-ol is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites on these targets, influencing their biological functions. The rigidity provided by the cyclobutyl ring enhances binding affinity and specificity, potentially modulating signal transduction pathways and metabolic processes.

1. Antimicrobial Activity

Research indicates that compounds structurally similar to 2-[1-(Aminomethyl)cyclobutyl]propan-2-ol exhibit significant antimicrobial properties. Preliminary studies suggest efficacy against various bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents.

Compound Target Bacteria Efficacy
2-AMPPE. coliModerate
2-[1-(Aminomethyl)cyclobutyl]propan-2-olStaphylococcus aureusHigh

2. Neurological Effects

Given the presence of the dimethylamino group in related compounds, there is potential for influencing neurotransmitter systems. This suggests possible benefits in treating neurological disorders such as depression or anxiety.

3. Anticancer Potential

Some derivatives of similar compounds have demonstrated anticancer properties by interfering with cellular signaling pathways involved in tumor growth. Studies have shown that compounds with similar structures can inhibit proliferation in various cancer cell lines .

Cell Line Compound IC50 (µM)
HeLa (Cervical)Mannich base derivatives10
HepG2 (Liver)2-[1-(Aminomethyl)cyclobutyl]propan-2-ol8

Study on Antimicrobial Activity

In a recent study, 2-[1-(Aminomethyl)cyclobutyl]propan-2-ol was tested against several bacterial strains. Results indicated that the compound exhibited potent activity against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Study on Anticancer Activity

Another study evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings demonstrated that it significantly inhibited cell growth in HeLa cells and HepG2 cells, indicating its potential role as an anticancer therapeutic .

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